Cas no 2728477-58-3 (1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine)
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-37084885
- 1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine
- 2728477-58-3
- 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine
-
- Inchi: 1S/C12H19N3/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11/h1-5H,6-10,13-14H2
- InChI Key: YXLVODKZEQXFNO-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CC(CN)(CN)C1
Computed Properties
- Exact Mass: 205.157897619g/mol
- Monoisotopic Mass: 205.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 55.3Ų
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37084885-0.05g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 0.05g |
$732.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-0.1g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 0.1g |
$767.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-0.25g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 0.25g |
$801.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-0.5g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 0.5g |
$836.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-1.0g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-2.5g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 2.5g |
$1707.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-5.0g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-37084885-10.0g |
1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine |
2728477-58-3 | 10g |
$3746.0 | 2023-06-03 |
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine
Research Brief on 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine (CAS: 2728477-58-3): Recent Advances and Applications
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine (CAS: 2728477-58-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its azetidine core and dual aminomethyl functionalities, has been explored for its potential applications in drug discovery, particularly as a versatile scaffold for the development of novel therapeutics. Recent studies have highlighted its role in modulating protein-protein interactions, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules.
One of the most notable advancements in the research of this compound is its application in the design of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine exhibited high affinity and selectivity for specific GPCR subtypes, offering promising leads for the treatment of neurological disorders. The study utilized molecular docking and dynamic simulations to elucidate the binding mechanisms, revealing critical interactions between the compound's aminomethyl groups and receptor active sites.
In addition to its pharmacological potential, recent synthetic methodologies have focused on optimizing the production of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine. A breakthrough in this area was reported in Organic Letters, where researchers developed a one-pot, catalyst-free synthesis route that significantly improved yield and purity. This advancement not only enhances the scalability of the compound but also reduces the environmental impact associated with traditional multi-step syntheses.
Further investigations into the biological activities of this compound have uncovered its potential as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified that certain analogs of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics.
Looking ahead, the versatility of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine continues to inspire innovative research. Current efforts are directed toward exploring its applications in targeted drug delivery systems, where its structural features could facilitate the development of prodrugs with enhanced bioavailability. Additionally, ongoing computational studies aim to expand the compound's utility in fragment-based drug design, leveraging its unique pharmacophoric properties.
In conclusion, 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine (CAS: 2728477-58-3) represents a promising scaffold in medicinal chemistry with diverse applications. Its recent advancements in synthesis, biological activity, and therapeutic potential underscore its importance in the field. Future research will likely focus on translating these findings into clinical applications, addressing unmet medical needs across various disease areas.
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